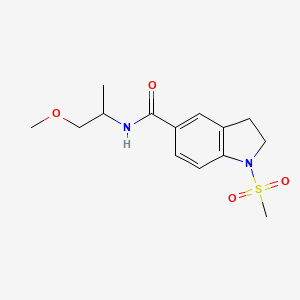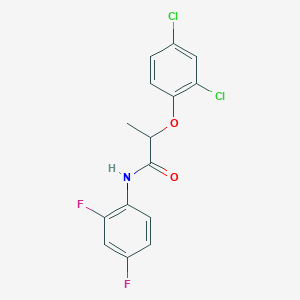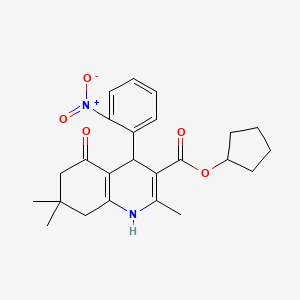
N-(2-methoxy-1-methylethyl)-1-(methylsulfonyl)-5-indolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxy-1-methylethyl)-1-(methylsulfonyl)-5-indolinecarboxamide, also known as GW 501516, is a synthetic drug that was initially developed for its potential use in treating metabolic and cardiovascular diseases. However, it has gained popularity in the sports and fitness industry due to its purported ability to enhance athletic performance.
Mécanisme D'action
N-(2-methoxy-1-methylethyl)-1-(methylsulfonyl)-5-indolinecarboxamide 501516 works by activating the peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor that plays a key role in regulating lipid metabolism and energy homeostasis. Activation of PPARδ leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, which can improve metabolic function and reduce inflammation.
Biochemical and Physiological Effects:
This compound 501516 has been shown to improve lipid metabolism, reduce inflammation, and increase insulin sensitivity in animal models. Additionally, it has been shown to increase endurance and improve exercise performance in both animal and human studies. However, the long-term effects of this compound 501516 on human health are still unclear, and further research is needed to fully understand its potential risks and benefits.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-methoxy-1-methylethyl)-1-(methylsulfonyl)-5-indolinecarboxamide 501516 has several advantages for use in lab experiments, including its high potency and selectivity for PPARδ. However, its potential for off-target effects and toxicity must be carefully considered when using it in experimental settings.
Orientations Futures
There are several potential future directions for research on N-(2-methoxy-1-methylethyl)-1-(methylsulfonyl)-5-indolinecarboxamide 501516. These include investigating its potential use in treating metabolic and cardiovascular diseases, exploring its effects on muscle regeneration and repair, and examining its potential for use in combination with other drugs or therapies. Additionally, further studies are needed to fully understand the long-term effects of this compound 501516 on human health and to develop safer and more effective treatments for metabolic and cardiovascular diseases.
Méthodes De Synthèse
N-(2-methoxy-1-methylethyl)-1-(methylsulfonyl)-5-indolinecarboxamide 501516 is synthesized through a multi-step process that involves the reaction of 2-methoxy-1-methylethylamine with 5-chloroindole-2-carboxylic acid. The resulting intermediate is then reacted with methylsulfonyl chloride to form the final product.
Applications De Recherche Scientifique
N-(2-methoxy-1-methylethyl)-1-(methylsulfonyl)-5-indolinecarboxamide 501516 has been extensively studied for its potential therapeutic applications. It has been shown to improve lipid metabolism, reduce inflammation, and increase insulin sensitivity in animal models. Additionally, it has been investigated for its potential use in treating obesity, diabetes, and cardiovascular diseases.
Propriétés
IUPAC Name |
N-(1-methoxypropan-2-yl)-1-methylsulfonyl-2,3-dihydroindole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-10(9-20-2)15-14(17)12-4-5-13-11(8-12)6-7-16(13)21(3,18)19/h4-5,8,10H,6-7,9H2,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGSFLJSNSSAHPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC(=O)C1=CC2=C(C=C1)N(CC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-bromo-N-[3-(dimethylamino)-2-methylpropyl]benzamide](/img/structure/B5178517.png)

![2-methyl-N-(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl)benzamide](/img/structure/B5178528.png)
![2-bromo-4-chloro-1-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B5178530.png)



![N-[3-chloro-4-(1-piperidinyl)phenyl]-2-iodobenzamide](/img/structure/B5178564.png)

![4-{2-[2-(4-methylphenoxy)ethoxy]-5-nitrobenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5178581.png)


![5-(4-morpholinylmethyl)-N-[2-(1-naphthyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B5178599.png)
